molecular formula C10H10Cl2O2 B14686094 5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione CAS No. 34403-14-0

5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione

Cat. No.: B14686094
CAS No.: 34403-14-0
M. Wt: 233.09 g/mol
InChI Key: XNOSEPJTVNZNLU-UHFFFAOYSA-N
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Description

5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes tert-butyl and dichloro substituents on a cyclohexadiene ring. This compound is known for its electrophilic properties and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 5-tert-butyl-2,3-dihydroxycyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as dichloromethane . The reaction mixture is stirred at room temperature until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted cyclohexadienes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione involves its electrophilic nature, which allows it to react with nucleophiles in biological systems. It can form covalent bonds with cellular components, leading to various biological effects. The compound may also generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-tert-butyl-2,5-cyclohexadiene-1,4-dione
  • 3,5-Di-tert-butyl-o-benzoquinone
  • 2,5-Dichlorobenzoquinone

Uniqueness

5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dichloro groups enhances its stability and reactivity compared to similar compounds .

Properties

CAS No.

34403-14-0

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

5-tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3

InChI Key

XNOSEPJTVNZNLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=C(C1=O)Cl)Cl

Origin of Product

United States

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